molecular formula C5H5BrN2O B112420 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde CAS No. 287917-96-8

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No. B112420
M. Wt: 189.01 g/mol
InChI Key: KGIYMMPLYIITLL-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C5H5BrN2O . It has a molecular weight of 189.01 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde can be represented by the InChI code 1S/C5H5BrN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 and the SMILES string CN1C=C(Br)C(C=O)=N1 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde are not detailed in the literature, pyrazole derivatives in general have been known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a solid compound . It has a molecular weight of 189.01 . The compound’s InChI code is 1S/C5H5BrN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 and its SMILES string is CN1C=C(Br)C(C=O)=N1 .

Scientific Research Applications

Synthesis of Heteroanellated Compounds

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde demonstrates utility in synthesizing heteroanellated compounds. Neidlein and Schröder (1992) explored its reactions with dinucleophiles, leading to the formation of various compounds containing thiophene, pyrazole, pyrimidine, and thiazepine rings. These findings suggest its potential as a versatile reagent in organic synthesis (Neidlein & Schröder, 1992).

Crystal Structure Analysis

Xu and Shi (2011) focused on the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Their X-ray diffraction studies revealed specific structural characteristics, which are crucial for understanding the compound's chemical behavior and potential applications (Xu & Shi, 2011).

Antimicrobial Activity

Research by Sangani et al. (2012) indicates the relevance of pyrazole derivatives in antimicrobial applications. They synthesized new pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole and screened them against various bacterial and fungal pathogens, highlighting the compound's potential in developing new antimicrobial agents (Sangani et al., 2012).

Pyrazoline Derivatives

The work by Loh et al. (2013) on synthesizing N-substituted pyrazolines, using related pyrazole compounds, underlines its importance in creating new chemical entities. These compounds have potential implications in medicinal chemistry and material sciences (Loh et al., 2013).

Photophysical Studies

Singh et al. (2013) conducted photophysical studies on a similar compound, revealing insights into its emission spectrum in various solvents. Such studies are crucial for applications in photochemistry and material sciences (Singh et al., 2013).

Synthesis and Biological Evaluation of Derivatives

Research by Hamed et al. (2020) on synthesizing and evaluating the biological activity of chitosan Schiff bases, derived from heteroaryl pyrazole derivatives, points to the compound's utility in bioactive material development (Hamed et al., 2020).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

While specific future directions for 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde are not detailed in the literature, research into pyrazole derivatives continues to be a vibrant field due to their wide range of biological applications .

properties

IUPAC Name

4-bromo-1-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIYMMPLYIITLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370820
Record name 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

CAS RN

287917-96-8
Record name 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD TRIPATHI, J SINGH, Y SRIVASTAVA - academia.edu
Telomeres are repeated TTAGGG sequences that stop natural chromosome ends from behaving as random breaks, tankyrase 1 upregulation, decrease the TRF1-TIN2-TPP1-POT1 …
Number of citations: 2 www.academia.edu

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